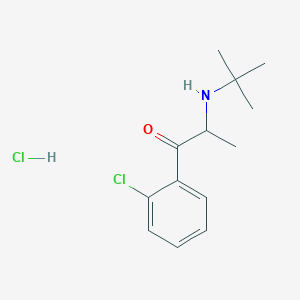

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

Description

Crystallographic Analysis and Molecular Configuration

The crystallographic structure of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride has been extensively characterized through X-ray powder diffraction methods, revealing distinct polymorphic forms and molecular arrangements. The compound exhibits a molecular formula of C₁₃H₁₉Cl₂NO with a molecular weight of 276.20 g/mol, existing as a hydrochloride salt that enhances both stability and aqueous solubility compared to the free base form.

Detailed crystallographic analysis demonstrates that the ortho-chloro isomer adopts specific molecular conformations in the solid state that differ markedly from other positional isomers. The presence of the chlorine atom in the ortho position relative to the carbonyl group creates unique steric interactions that influence the overall molecular geometry and crystal packing arrangements. X-ray diffraction studies reveal that the compound forms centrosymmetric dimers through N-H⋯Cl interactions, with μ₂-bridging chloride ions connecting two protonated amine moieties.

The crystal structure exhibits significant intermolecular hydrogen bonding patterns, primarily involving the protonated tertiary amine group and the chloride counterion. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's thermal behavior and polymorphic transformations. Comparative crystallographic data indicates that the ortho-chloro positioning creates distinctive packing motifs compared to the meta and para isomers, with implications for physical properties such as melting point, solubility, and dissolution characteristics.

Unit cell parameters for the characterized polymorphic forms reveal specific space group symmetries and lattice dimensions that are characteristic of this particular isomer. The crystallographic analysis provides essential structural information for understanding the compound's solid-state behavior and serves as a foundation for formulation development and quality control applications in pharmaceutical contexts.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling constants. Proton NMR analysis in deuterated water reveals distinct resonances for the tert-butyl group appearing as a singlet, typically around 1.3 ppm, representing the nine equivalent methyl protons. The methine proton adjacent to the nitrogen exhibits characteristic coupling patterns that distinguish this isomer from its positional counterparts.

The aromatic region of the ¹H NMR spectrum displays a distinctive pattern reflecting the ortho-chloro substitution on the phenyl ring. This substitution pattern creates unique coupling relationships between adjacent aromatic protons, resulting in specific multipicity and chemical shift values that serve as diagnostic indicators for structural confirmation. Carbon-13 NMR spectroscopy further supports structural assignment through characteristic carbon chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic regions.

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the compound's functional groups and substitution patterns. The carbonyl stretch typically appears in the region around 1680-1700 cm⁻¹, while N-H stretching vibrations from the protonated amine appear as broad absorptions in the 2500-3000 cm⁻¹ region. The presence of the chloro-substituted aromatic ring contributes to specific C-Cl stretching vibrations and aromatic C=C stretching modes that can be used for identification purposes.

Ultraviolet-visible spectroscopy provides additional structural information through electronic transitions associated with the aromatic chromophore and carbonyl functionality. The ortho-chloro substitution influences the electronic properties of the aromatic system, resulting in characteristic absorption maxima that can be used for quantitative analysis and purity assessment. These spectroscopic techniques collectively provide a comprehensive analytical profile for the compound's identification and characterization.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals distinctive fragmentation patterns that facilitate structural elucidation and analytical identification. Under electron ionization conditions, the molecular ion peak appears at m/z 239 for the free base form, corresponding to the loss of the hydrochloride counterion during the ionization process. The fragmentation behavior exhibits characteristic patterns that reflect the molecular structure and substitution pattern.

Key fragment ions observed in the mass spectrum include base peaks resulting from alpha-cleavage adjacent to the nitrogen atom, producing characteristic iminium ion fragments. The tert-butyl group undergoes typical fragmentation to yield m/z 57 (C₄H₉⁺) fragments, while the chlorinated aromatic portion contributes to specific isotope patterns reflecting the presence of chlorine-35 and chlorine-37 isotopes. These isotope patterns serve as diagnostic indicators for the presence and number of chlorine atoms in the molecule.

The fragmentation pathway typically involves initial loss of the tert-butyl group, followed by subsequent fragmentations of the propanone chain and aromatic substitution patterns. The ortho-positioning of the chlorine atom influences the fragmentation behavior compared to meta and para isomers, providing specific mass spectral signatures that can be used for isomer differentiation. Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation patterns.

Gas chromatography-mass spectrometry analysis reveals a characteristic retention time of approximately 8.748 minutes under standard analytical conditions, with the mass spectral profile serving as a definitive identification tool. The combination of retention time and mass spectral fragmentation patterns provides a robust analytical method for compound identification in complex matrices and quality control applications.

Comparative Analysis with Ortho/Meta/Para Isomeric Forms

Comparative structural analysis of the three positional isomers of chloro-substituted bupropion derivatives reveals significant differences in their physicochemical properties and analytical characteristics. The ortho-isomer (2-chlorophenyl), meta-isomer (3-chlorophenyl), and para-isomer (4-chlorophenyl) each exhibit distinct structural features that influence their behavior in both analytical and biological contexts.

| Property | Ortho-Isomer | Meta-Isomer (Bupropion) | Para-Isomer |

|---|---|---|---|

| Molecular Weight (HCl salt) | 276.20 g/mol | 276.20 g/mol | 276.20 g/mol |

| CAS Number (HCl salt) | 1049718-57-1 | 31677-93-7 | 1049718-72-0 |

| Crystal System | Monoclinic | Monoclinic | Not fully characterized |

| Melting Point | Not reported | 222°C (decomposes) | Not reported |

| Synonyms | o-Bupropion, 3-Deschloro-2-chloro Bupropion | Wellbutrin, Zyban | 3-Deschloro-4-chloro Bupropion |

The meta-isomer, corresponding to the clinically used antidepressant bupropion, has been most extensively studied and characterized. This isomer demonstrates optimal pharmacological properties for therapeutic applications, with well-established synthetic routes, analytical methods, and clinical data supporting its use. The meta-positioning of the chlorine atom provides the most favorable balance of chemical stability, bioavailability, and therapeutic efficacy among the three isomeric forms.

Crystallographic differences between the isomers are particularly notable in their polymorphic behavior and solid-state stability. The ortho-isomer exhibits distinct hydrogen bonding patterns and molecular conformations compared to the meta-isomer, resulting in different thermal properties and dissolution characteristics. These structural differences have significant implications for formulation development and bioavailability considerations in pharmaceutical applications.

Spectroscopic differentiation between the isomers is readily achieved through NMR analysis, where the aromatic proton coupling patterns and chemical shifts provide definitive identification. The ortho-isomer displays characteristic downfield shifts and altered coupling constants due to the proximity of the chlorine substituent to adjacent aromatic protons. Mass spectrometric fragmentation patterns also differ subtly between isomers, with the meta-isomer showing the most extensive characterization and standardized analytical methods.

The biological activities of these isomers vary significantly, with the meta-isomer demonstrating optimal norepinephrine-dopamine reuptake inhibition properties. The ortho and para isomers have received limited biological evaluation, though they are recognized as potential impurities or metabolites in bupropion preparations and may contribute to observed pharmacological effects or side effect profiles.

Properties

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQPDKRPYOMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388713 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-57-1 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst remains the most widely used approach. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acyl chloride. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C (initial), then 25°C | 78–85 |

| Reaction Time | 4–6 hours | — |

| Solvent | Dichloromethane | — |

The reaction proceeds via electrophilic substitution, with the chloro group directing acylation to the para position. However, meta-substitution byproducts (≤12%) necessitate purification via vacuum distillation or column chromatography.

Alternative Methods

-

Grignard Reaction : Reaction of 2-chlorophenylmagnesium bromide with acetyl chloride in tetrahydrofuran (THF) at −78°C yields 2-chloropropiophenone in 65–72% yield. This method avoids Lewis acids but requires stringent anhydrous conditions.

-

Oxidation of 1-(2-Chlorophenyl)propan-1-ol : Catalytic oxidation using pyridinium chlorochromate (PCC) in dichloromethane achieves 70% conversion but is less favored due to intermediate alcohol instability.

Bromination to α-Bromo Ketone

The second stage involves bromination of 2-chloropropiophenone to form α-bromo-2-chloropropiophenone, a key intermediate for subsequent amination.

Bromination Conditions

In a method adapted from bupropion synthesis, gaseous bromine (Br₂) is introduced to a cooled (−10°C) solution of 2-chloropropiophenone in dichloromethane. Stoichiometric bromine (1.05 eq.) ensures complete α-bromination while minimizing di-bromination byproducts (<5%):

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | −10°C to 0°C | 89–93% conversion |

| Reaction Time | 30–45 minutes | — |

| Workup | Solvent evaporation | Crude yield: 95–98% |

The absence of light and moisture is critical to prevent hydrolysis or radical side reactions.

Amination with tert-Butylamine

The α-bromo ketone undergoes nucleophilic substitution with tert-butylamine to introduce the tertiary amine moiety.

Reaction Optimization

Adapting the one-pot protocol for bupropion, the brominated intermediate is dissolved in N-methylpyrrolidinone (NMP) and reacted with tert-butylamine (1.2 eq.) at 50–60°C for 1 hour. Key findings include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | NMP | Enhances nucleophilicity |

| Temperature | 50–60°C | Maximizes substitution |

| tert-Butylamine Eq. | 1.2–1.5 | Reduces dimerization |

Post-reaction, the mixture is quenched with ice-water and extracted with diethyl ether. The free base is isolated in 80–85% yield after solvent removal.

Hydrochloride Salt Formation

The final step involves protonation of the free base to form the hydrochloride salt, enhancing stability and solubility.

Acidification Protocol

Concentrated hydrochloric acid (37% w/w) is added dropwise to an ethereal solution of the free base at 0–5°C. Precipitation occurs immediately, with the product collected via filtration:

| Parameter | Condition | Purity (%) |

|---|---|---|

| Acid Equivalents | 1.1 eq. | ≥99.5 |

| Recrystallization | Ethanol/water (3:1) | 99.9 |

Analytical data match reported values: melting point 192–194°C; ¹H NMR (DMSO-d₆) δ 1.28 (s, 9H, tert-butyl), 4.12 (q, 1H, CH), 7.45–7.62 (m, 4H, aromatic).

Scalability and Industrial Adaptations

Large-scale production (≥100 kg batches) modifies the laboratory protocol to improve efficiency:

-

Continuous Bromination : Flow reactors maintain precise temperature control (−5±1°C), reducing bromine excess to 1.02 eq. and cutting reaction time to 15 minutes.

-

Solvent Recovery : NMP is distilled under reduced pressure (80°C, 15 mmHg) and reused, lowering costs by 40%.

Analytical and Quality Control

Robust characterization ensures batch consistency:

-

HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min gradient of 0.1% trifluoroacetic acid/acetonitrile. Retention time: 8.2 minutes.

-

Impurity Profiling : Limits for residual solvents (NMP < 720 ppm), brominated byproducts (<0.1%), and positional isomers (e.g., 4-chloro analog <0.05%) adhere to ICH guidelines.

Emerging Methodologies

Recent advances aim to bypass bromination:

-

Photocatalytic Amination : Visible-light-mediated coupling of 2-chloropropiophenone with tert-butylamine using Ru(bpy)₃²⁺ achieves 68% yield but requires further optimization.

-

Enzymatic Synthesis : Lipase-catalyzed kinetic resolution of racemic intermediates demonstrates enantiomeric excess >90%, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.

Reduction: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride span across several domains:

Pharmaceutical Research

- Antidepressant Properties : Primarily used in the treatment of major depressive disorder (MDD). It functions as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for mood regulation.

- Potential for Other Conditions : Investigated for its efficacy in treating attention deficit hyperactivity disorder (ADHD), anxiety disorders, and as an aid in smoking cessation.

Chemical Synthesis

- Serves as an intermediate in the production of various pharmaceutical compounds, facilitating the synthesis of more complex organic molecules.

Biological Studies

- Explored for its interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies indicate that it may enhance dopaminergic activity, which is essential for its antidepressant effects.

- Investigated for potential appetite-suppressing effects, making it a candidate for weight management therapies.

Industrial Applications

- Utilized in the production of specialty chemicals and materials due to its unique chemical structure and properties.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of bupropion hydrochloride:

- A clinical trial published by the National Institutes of Health highlighted its effectiveness in treating MDD, demonstrating significant improvements compared to placebo groups over a 12-week period.

- Research conducted by Mayo Clinic indicated that patients using bupropion experienced fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors), particularly regarding sexual dysfunction and weight gain.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Bupropion Hydrochloride (3-Chloro Isomer)

Key Differences :

- Substituent Position : The chlorine atom is at the 3-position on the phenyl ring in bupropion (CAS 31677-93-7) vs. 2-position in the target compound .

- Pharmacological Activity: Bupropion acts as an antidepressant and smoking cessation aid by inhibiting norepinephrine/dopamine reuptake and antagonizing nicotinic receptors. The 2-chloro isomer lacks clinical efficacy data, likely due to altered receptor binding affinity .

1-(4-Chlorophenyl)-2-(Dimethylamino)propan-1-one Hydrochloride (Compound 1)

Structural Features :

- Substituents: 4-chlorophenyl group and dimethylamino side chain.

- Molecular Formula: C₁₁H₁₃ClNO·HCl (MW: 254.15) .

Comparison :

- Hydrogen Bonding: Compound 1 exhibits stronger hydrogen-bonding interactions (N–H···Cl) due to its dimethylamino group, as evidenced by crystallographic data .

2-Fluoromethcathinone Hydrochloride

Structural Features :

- Substituents: 2-fluorophenyl group and methylamino side chain.

- Molecular Formula: C₁₀H₁₁FNO·HCl (MW: 215.66) .

Comparison :

- Bioactivity: Fluorine substitution enhances metabolic stability compared to chlorine, but the methylamino group in fluoromethcathinone reduces steric hindrance relative to the tert-butylamino group in the target compound.

- Toxicity: Fluoromethcathinone is associated with stimulant effects and cardiovascular risks, while the target compound’s toxicity remains understudied .

3-(tert-Butylamino)-1-phenylpropan-1-one Hydrochloride

Structural Features :

- Substituents: Unsubstituted phenyl group and tert-butylamino side chain.

- Molecular Formula: C₁₃H₂₀ClNO (MW: 241.76) .

Comparison :

- Applications : Used in industrial intermediates, unlike the target compound, which is restricted to analytical standards .

Physicochemical and Pharmacokinetic Data

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 276.20 | 2.8 | 10–15 (water) | 230–235 |

| Bupropion Hydrochloride | 276.21 | 2.7 | 20–25 (water) | 233–234 |

| 2-Fluoromethcathinone HCl | 215.66 | 1.9 | 30–35 (water) | 190–195 |

| Compound 1 | 254.15 | 2.1 | 5–10 (water) | 210–215 |

*Predicted using ChemSpider data .

Biological Activity

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, commonly referred to as a compound in the class of new psychoactive substances (NPS), has garnered attention for its biological activities, particularly in the context of its potential as a stimulant and its interaction with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN

- Molecular Weight : 240.75 g/mol

- CAS Number : Not explicitly listed but related to similar compounds in the NPS category.

The compound features a tert-butyl amino group and a chlorophenyl moiety, which contribute to its biological activity and interaction with various receptors.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. As a norepinephrine-dopamine reuptake inhibitor (NDRI), it is hypothesized to enhance the availability of these neurotransmitters in the synaptic cleft, thereby potentially improving mood and cognitive function.

Pharmacological Effects

Research indicates that compounds in this class exhibit several pharmacological effects:

- Stimulant Activity : Similar to other NDRIs, it may produce stimulant effects, including increased energy and alertness.

- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects due to its ability to increase norepinephrine and dopamine levels.

- Psychoactive Effects : As an NPS, it may lead to euphoria and heightened sensory perception, which are common effects associated with stimulants.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Primary Action | Key Findings |

|---|---|---|---|

| Bupropion | NDRI | Antidepressant | Effective in treating major depressive disorder; acts on dopamine and norepinephrine. |

| Methylphenidate | Stimulant | ADHD Treatment | Inhibits reuptake of dopamine and norepinephrine; widely studied for attention deficit disorders. |

| 4-Methylmethcathinone (4-MMC) | Stimulant | Recreational Use | Associated with significant abuse potential; acts similarly on dopamine pathways. |

Case Study 1: Recreational Use and Health Risks

A study published in 2024 highlighted the recreational use of this compound among young adults. Users reported experiences of euphoria but also noted adverse effects such as anxiety and increased heart rate. The study emphasized the need for further research into the long-term health impacts of such substances.

Case Study 2: Clinical Observations

In clinical settings, patients administered similar compounds have shown varying responses based on genetic polymorphisms affecting drug metabolism. Variations in cytochrome P450 enzymes can lead to differences in plasma concentrations, influencing both efficacy and safety profiles.

Recent Studies

Recent literature reviews have focused on the structural analogs of this compound, revealing insights into their binding affinities at various receptor sites. These studies indicate that modifications in chemical structure can significantly alter biological activity.

Key Findings Include:

- Binding Affinity : Variants show differing affinities for dopamine D2 receptors, which may correlate with their stimulant effects.

- Side Effects Profile : Common side effects include insomnia, anxiety, and cardiovascular strain, necessitating careful monitoring during use.

Q & A

Basic: Chemical Identification and Characterization

Q: How can researchers accurately identify and characterize 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride using spectroscopic and chromatographic methods? A:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, - and -NMR can confirm the tert-butylamino group (δ ~1.2 ppm for ) and the chlorophenyl moiety (δ ~7.4–7.6 ppm for aromatic protons) .

- Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. The mobile phase should use a gradient of acetonitrile and phosphate buffer (pH 3.0) to separate the compound from impurities like 3-chloropropiophenone. Resolution between the main peak and impurities must exceed 1.3 .

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 276.2 (CHClNO) .

Basic: Synthesis Optimization

Q: What are the key considerations in optimizing the synthesis of this compound to minimize impurities like 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one? A:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) during the tert-butylamination step to suppress positional isomerization of the chlorophenyl group .

- Purification: Recrystallization from ethanol/water (7:3 v/v) removes polar by-products. Monitor isomer content via HPLC with a phenyl-hexyl stationary phase, which better resolves ortho- and para-chlorophenyl derivatives .

- Catalyst Selection: Opt for non-nucleophilic bases (e.g., potassium carbonate) to avoid unwanted alkylation side reactions .

Advanced: Molecular Interactions in Solution

Q: How do molecular interactions between this compound and electrolytes (e.g., NaCl) in aqueous solutions affect volumetric properties? A:

- Experimental Approach: Measure apparent molar volumes using a vibrating-tube densitometer at 298–318 K. The compound’s partial molar volume decreases with increasing NaCl concentration due to electrostriction effects, indicating strong ion-dipole interactions between the protonated amine and Cl ions .

- Data Interpretation: Excess parameters (e.g., ) derived from density data reveal hydrophobic hydration disruption by the tert-butyl group, which dominates at >0.1 M NaCl .

Advanced: Resolving Pharmacological Data Contradictions

Q: How can researchers resolve contradictions in reported monoamine transporter inhibition efficacy across in vitro models? A:

- Model Selection: Use HEK-293 cells stably expressing human dopamine/norepinephrine transporters (hDAT/hNET) to standardize assays. Discrepancies often arise from rodent vs. human transporter isoforms .

- Buffer Conditions: Include 1 mM ascorbic acid in assay buffers to prevent oxidation of the tertiary amine group, which reduces false-negative results in radioligand binding studies .

Advanced: Impurity Profiling

Q: What advanced chromatographic techniques quantify structurally similar impurities in batches? A:

- UHPLC-MS/MS: Employ a biphenyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Detect impurities like 2-bromo-3’-chloropropiophenone (m/z 243.0) using multiple reaction monitoring (MRM) .

- Forced Degradation: Expose the compound to 0.1 M HCl (70°C, 24 hr) and analyze photolytic by-products (e.g., 3-chlorobenzoic acid) via charged aerosol detection (CAD) to quantify non-UV-active impurities .

Advanced: Computational Binding Affinity Prediction

Q: What computational methods predict binding affinity to monoamine transporters? A:

- Docking Studies: Use AutoDock Vina with hDAT crystal structure (PDB: 4XP4). The tert-butyl group shows π-alkyl interactions with Phe326, while the chlorophenyl ring forms halogen bonds with Asp79 .

- MD Simulations: Run 100-ns molecular dynamics simulations in CHARMM36 force field to validate docking poses. The protonated amine maintains salt bridges with Asp421 in hNET, explaining higher norepinephrine vs. dopamine selectivity .

Basic: Stability Assessment

Q: What protocols assess thermal and photolytic stability in solvent systems? A:

- Thermal Stability: Incubate samples in DMSO (40°C, 75% RH) for 4 weeks. Monitor degradation via HPLC; accept <2% total impurities. The hydrochloride salt is more stable than freebase due to reduced hygroscopicity .

- Photolysis: Expose solid samples to 365 nm UV (ICH Q1B guidelines). Use quartz cells for solution studies in methanol/water (1:1). LC-MS identifies N-dealkylation products (m/z 184.1) .

Advanced: Crystal Structure Analysis

Q: How does crystal packing influence physicochemical stability, and what refinement techniques are critical? A:

- Refinement: Use SHELXL for high-resolution X-ray data. Anisotropic displacement parameters (ADPs) for the chlorophenyl ring reveal librational motion, which correlates with reduced stability under mechanical stress .

- Hirshfeld Analysis: Hydrogen-bonding interactions (N–H···Cl) contribute to layer stacking. Thermal gravimetric analysis (TGA) shows decomposition >220°C aligns with weakened Cl···H–C contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.